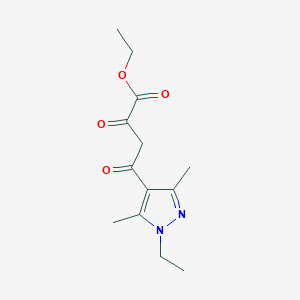

ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a β-diketone ester featuring a pyrazole ring substituted with an ethyl group at the N1 position and methyl groups at C3 and C3. The dioxobutanoate moiety confers electron-withdrawing properties, enhancing reactivity in nucleophilic additions and metal coordination.

Properties

IUPAC Name |

ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-15-9(4)12(8(3)14-15)10(16)7-11(17)13(18)19-6-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQHXZYCKVKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the ethylation of the pyrazole ring.

Esterification: The ethylated pyrazole is then reacted with ethyl acetoacetate under acidic conditions to form the ester group. This step involves the condensation of the pyrazole with the acetoacetate, followed by cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The specific pathways involved can vary depending on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Structural Variations in the Ester Group

- Methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 708-14-5) Difference: Methyl ester instead of ethyl ester. This compound is listed as discontinued, possibly due to inferior pharmacokinetic properties compared to ethyl esters .

- Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-4-oxobut-2-enoate Difference: Hydroxyl group and α,β-unsaturated enol structure replace the β-diketone.

Pyrazole Substitution Patterns

- Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (QY-0360, CAS 1005585-96-5) Difference: 1,5-Dimethylpyrazole vs. 1-ethyl-3,5-dimethylpyrazole. However, the methyl group may limit metabolic stability compared to ethyl .

- Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate Difference: Butanoate chain instead of dioxobutanoate. Implications: Lacks β-diketone functionality, eliminating conjugation effects and reducing utility in metal chelation or Michael addition reactions .

Aromatic vs. Heterocyclic Substituents

- Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate (ST-3522, CAS 152034-52-1) Difference: 2,4-Dimethylphenyl group replaces the pyrazole ring. Implications: The purely aromatic substituent lacks the hydrogen-bonding capacity of pyrazole, limiting applications in coordination chemistry but may enhance π-π stacking in materials science .

Comparative Data Table

Biological Activity

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2O4

- Molecular Weight : 248.27 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from related compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antioxidant Activity : The presence of the pyrazole ring suggests potential radical scavenging properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Several studies have indicated that derivatives of pyrazole compounds possess antimicrobial properties. This compound has shown promising results against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | Study A |

| Staphylococcus aureus | Strong Inhibition | Study B |

| Candida albicans | Weak Inhibition | Study C |

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. The compound may modulate pathways involving NF-kB and MAPK signaling, leading to reduced inflammation in vitro and in vivo.

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibits proliferation |

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. Results indicated a significant reduction in bacterial colony counts when treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Response

A study involving murine models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 after exposure to lipopolysaccharide (LPS), highlighting its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole core formation followed by ketone/ester functionalization. Critical parameters include:

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol is preferred for condensation steps .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOAc) conditions optimize intermediate stability .

- Yield optimization : Reflux durations (2–6 hours) and stoichiometric ratios (1:1.2 for nucleophilic additions) are empirically adjusted .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR identifies pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and ketone/ester carbonyl signals (δ 170–180 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, e.g., planarity of the dioxobutanoate moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

- Electrophilic substitution : The pyrazole’s 3,5-dimethyl groups sterically hinder para-substitution, favoring meta-directing effects. Nitration or halogenation requires Lewis acid catalysts (e.g., FeCl₃) to activate electrophiles .

- Nucleophilic attack : The dioxobutanoate ester’s electron-withdrawing nature enhances α-carbon reactivity, enabling alkylation or amidation under mild bases (e.g., K₂CO₃) .

- Table: Reactivity Comparison

| Reaction Type | Preferred Site | Catalyst | Yield Range |

|---|---|---|---|

| Nitration | Pyrazole C4 | HNO₃/H₂SO₄ | 60–75% |

| Ester hydrolysis | Dioxobutanoate | NaOH/EtOH | 80–90% |

Q. How can researchers resolve contradictions in reported biological activities?

- Case study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. LOX selectivity) may arise from assay conditions.

- Methodological adjustments :

- Binding assays : Use isothermal titration calorimetry (ITC) to compare affinity under varying pH/temperature .

- Structural analogs : Test derivatives (e.g., ethyl-to-propyl chain modifications) to isolate substituent effects .

- Data normalization : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

Q. What strategies improve the compound’s stability in pharmacological studies?

- Degradation pathways : Hydrolysis of the ester group dominates in aqueous media.

- Stabilization methods :

- Lyophilization : Formulate as lyophilized powders with cryoprotectants (trehalose) for long-term storage .

- Prodrug design : Replace the ethyl ester with tert-butyl esters to delay hydrolysis .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications :

- Pyrazole substituents : Vary ethyl/methyl groups to assess steric effects on target binding .

- Dioxobutanoate chain : Introduce α,β-unsaturation to evaluate conjugation impacts on bioactivity .

- Control experiments : Include positive controls (e.g., celecoxib for COX-2 inhibition) and negative controls (scrambled analogs) .

Q. What computational tools predict this compound’s pharmacokinetic properties?

- In silico models :

- ADMET prediction : SwissADME or ADMETLab for bioavailability, CYP450 interactions .

- Docking simulations : AutoDock Vina to map binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1) .

Data Interpretation and Troubleshooting

Q. How to address low yields in large-scale synthesis?

- Scale-up challenges : Heat dissipation inefficiencies and mixing limitations.

- Solutions :

- Flow chemistry : Continuous reactors improve temperature control and reduce side products .

- Catalyst recycling : Immobilize catalysts (e.g., SiO₂-supported H₂SO₄) for reuse .

Q. Why might NMR spectra show unexpected peaks, and how to mitigate this?

- Common issues :

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, causing split peaks. Use DMSO-d₆ to stabilize dominant tautomers .

- Impurities : Residual solvents (e.g., DMF) appear as singlet peaks (δ 2.7–2.9 ppm). Purify via column chromatography (hexane:EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.